1H,1H-Perfluoroheptyl methacrylate is a fluorinated compound known for its unique properties that arise from the presence of fluorine atoms in its structure. This compound is categorized under the class of perfluoroalkyl methacrylates, which are used in various applications due to their hydrophobicity and thermal stability. The molecular formula of 1H,1H-Perfluoroheptyl methacrylate is C10H13F7O2, and it has a molecular weight of approximately 366.2 g/mol.
Source: This compound can be synthesized through various chemical processes involving perfluorinated alcohols and methacrylic acid, making it an important intermediate in the production of fluorinated polymers and coatings.
Classification: 1H,1H-Perfluoroheptyl methacrylate falls under the category of perfluoroalkyl substances (PFAS), which are characterized by their fully fluorinated carbon chains. These compounds are notable for their resistance to degradation and their unique surface-active properties.
The synthesis of 1H,1H-Perfluoroheptyl methacrylate typically involves the esterification reaction between 1H,1H-perfluoroheptanol and methacrylic acid. The reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to ensure high yields.
The molecular structure of 1H,1H-Perfluoroheptyl methacrylate features a perfluorinated carbon chain attached to a methacrylate functional group. The presence of fluorine atoms contributes to its unique properties such as low surface energy and high chemical stability.
1H,1H-Perfluoroheptyl methacrylate can undergo various chemical reactions typical of unsaturated esters:
The polymerization process typically requires initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide under heat or UV light to initiate the reaction.
The mechanism by which 1H,1H-Perfluoroheptyl methacrylate functions primarily involves its ability to form stable polymer networks through radical polymerization. When subjected to heat or light in the presence of an initiator, the double bond in the methacrylate group opens up, allowing for chain growth and cross-linking with other monomers or oligomers.
The applications of 1H,1H-Perfluoroheptyl methacrylate are diverse:
The synthesis of 1H,1H-perfluoroheptyl methacrylate (PFHM) predominantly relies on esterification between methacryloyl chloride (or methacrylic acid) and 1H,1H-perfluoroheptanol. Two principal catalytic pathways dominate:
Table 1: Comparison of PFHM Esterification Methods
Method | Catalyst/Conditions | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
Acid-Catalyzed | PTSA, 110–120°C | 8–12 h | 85–92 | Simplified workup |
Schotten-Baumann | NaOH, 0–5°C | 2–4 h | >95 | Low temperature, high selectivity |
FT-IR confirms successful esterification through C=O stretch at 1720 cm⁻¹ and C-O-C stretch at 1140–1240 cm⁻¹, while ¹³C NMR shows characteristic peaks at 165–167 ppm (ester carbonyl) and 125–135 ppm (vinyl carbons) [2] [4].
SI-ATRP enables precise grafting of PFHM from nanoparticle surfaces (e.g., silica, gold), forming hydrophobic core-shell structures. The process involves:
Polymer brushes with DP~100 achieve water contact angles >150°, while controlled thickness (20–100 nm) enhances surface uniformity. Oxygen inhibition is mitigated by nitrogen purging, crucial for maintaining high chain-end fidelity [3] [5].
Semi-batch reactors with programmed monomer addition suppress compositional drift in PFHM terpolymers. Key parameters include:
Table 2: Terpolymer Properties vs. Monomer Addition Method
Addition Method | Ð (Dispersity) | Tg (°C) | Fluorine Distribution |
---|---|---|---|
Semi-batch (linear) | 1.15–1.25 | 45–65 | Uniform (PDI<0.1) |
Batch (single addition) | 1.35–1.50 | 35–80 | Gradient (PDI>0.3) |
¹⁹F NMR spectra confirm homogeneity, showing a single resonance peak at -120 to -125 ppm for -CF₂ groups when semi-batch protocols are used [3] [9].
PFHM’s copolymerization reactivity ratios (Q=0.98, e=1.20) favor alternation with electron-deficient comonomers:
Copolymers with 15–30 mol% PFHM exhibit oxygen permeability coefficients of 300–500 barrer, ideal for pressure-sensitive paint matrices [3].
Transesterification: PFHM precursors undergo chain-length optimization via titanium(IV) butoxide-catalyzed ester exchange. Perfluoroheptanol reacts with methyl methacrylate under reduced pressure (10 mmHg), displacing methanol at 80°C. Equilibrium conversion reaches ~90% in 6 hours but requires excess fluorinated alcohol (2:1 molar ratio) [4].
Direct Fluorination: Post-polymerization fluorination of poly(heptyl methacrylate) uses F₂/N₂ mixtures (10:90 v/v). This method yields gradient fluorination (F/C ratio: 0.1–1.2 surface-to-bulk), improving hydrophobicity (CA=140°) but reducing molecular weight by 30% due to chain scission [4].
Table 3: Synthesis Routes for PFHM Structural Optimization
Method | Conditions | Conversion | Limitations |
---|---|---|---|
Transesterification | Ti(OBu)4, 80°C, 10 mmHg | ~90% | Excess alcohol required |
Direct Fluorination | F₂/N₂ (10:90), 25°C, 24 h | Surface-only | Polymer degradation, safety risks |
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